1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid
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Overview
Description
1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound that features a biphenyl group attached to a difluorocyclopropane carboxylic acid moiety
Preparation Methods
The synthesis of 1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves several steps:
Suzuki Coupling Reaction: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with a halogenated aromatic compound under palladium catalysis.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Common reagents and conditions for these reactions include:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major products formed from these reactions include various substituted biphenyl derivatives and functionalized cyclopropane compounds.
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its action include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid can be compared with other biphenyl derivatives and cyclopropane carboxylic acids:
Cyclopropane Carboxylic Acid: A compound with a cyclopropane ring and a carboxylic acid group, used in the synthesis of various pharmaceuticals.
The uniqueness of 1-([1,1’-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid lies in its combination of a biphenyl group with a difluorocyclopropane carboxylic acid moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C16H12F2O2 |
---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-phenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H12F2O2/c17-16(18)10-15(16,14(19)20)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI Key |
WVJSHJSHYRUJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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